Cas no 1700110-12-8 (2-1-(aminomethyl)cyclobutoxyethan-1-ol)

2-1-(aminomethyl)cyclobutoxyethan-1-ol 化学的及び物理的性質
名前と識別子
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- Ethanol, 2-[[1-(aminomethyl)cyclobutyl]oxy]-
- 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol
- 2-1-(aminomethyl)cyclobutoxyethan-1-ol
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- インチ: 1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2
- InChIKey: WBFOEMBMCKVRKM-UHFFFAOYSA-N
- ほほえんだ: C(O)COC1(CN)CCC1
2-1-(aminomethyl)cyclobutoxyethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-171481-5.0g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 5.0g |
$3065.0 | 2023-02-17 | |
Enamine | EN300-171481-0.1g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 0.1g |
$366.0 | 2023-09-20 | |
Chemenu | CM432854-1g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95%+ | 1g |
$1137 | 2022-12-31 | |
1PlusChem | 1P01B1WP-100mg |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 100mg |
$442.00 | 2025-03-19 | |
1PlusChem | 1P01B1WP-1g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 1g |
$1210.00 | 2025-03-19 | |
Aaron | AR01B251-2.5g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 2.5g |
$2873.00 | 2023-12-15 | |
1PlusChem | 1P01B1WP-500mg |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 500mg |
$951.00 | 2025-03-19 | |
Aaron | AR01B251-1g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 1g |
$1479.00 | 2025-03-30 | |
Aaron | AR01B251-500mg |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 90% | 500mg |
$1158.00 | 2025-02-09 | |
Aaron | AR01B251-100mg |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 90% | 100mg |
$529.00 | 2025-02-09 |
2-1-(aminomethyl)cyclobutoxyethan-1-ol 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
2-1-(aminomethyl)cyclobutoxyethan-1-olに関する追加情報
Introduction to 2-1-(aminomethyl)cyclobutoxyethan-1-ol (CAS No. 1700110-12-8)
2-1-(aminomethyl)cyclobutoxyethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1700110-12-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutyl moiety linked to an ethanol backbone with an amine substituent, exhibits a unique structural framework that positions it as a versatile intermediate in the development of novel therapeutic agents. The presence of both amine and hydroxyl functional groups provides multiple points for chemical modification, making it a valuable building block for medicinal chemists.
The structure of 2-1-(aminomethyl)cyclobutoxyethan-1-ol encompasses a cyclobutane ring substituted at the 1-position with a hydroxyethyl group, which further terminates with an amine functionality at the 2-position. This configuration imparts both steric and electronic properties that can be exploited in drug design. The cyclobutyl ring, being a rigid structure, can influence the conformational flexibility of the molecule, while the amine and hydroxyl groups offer opportunities for hydrogen bonding interactions, which are critical for binding affinity in biological targets.
In recent years, there has been growing interest in cyclobutane derivatives due to their potential applications in medicinal chemistry. The rigidity of the cyclobutane ring can enhance binding specificity by restricting conformational space, whereas the presence of polar functional groups allows for favorable interactions with biological macromolecules. The compound 2-1-(aminomethyl)cyclobutoxyethan-1-ol is no exception and has been explored in several contexts where such structural features are advantageous.
One of the most compelling aspects of 2-1-(aminomethyl)cyclobutoxyethan-1-ol is its utility as a precursor in the synthesis of more complex molecules. The amine group can be readily coupled with carboxylic acids via amide bond formation, while the hydroxyl group can undergo etherification or esterification reactions. These transformations allow for the creation of diverse scaffolds that can be screened for biological activity. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzyme superfamilies such as kinases and proteases, which are implicated in various diseases.
Recent studies have highlighted the potential of amine-containing heterocycles as pharmacophores in drug discovery. The amine group in 2-1-(aminomethyl)cyclobutoxyethan-1-ol can participate in salt formation or coordinate with metal ions, expanding its utility in designing metal-based therapeutics. Additionally, the cyclobutyl ring can serve as a scaffold for developing small-molecule chelators that interact with metalloenzymes or metalloproteins, which are involved in processes such as DNA replication and transcription.
The hydroxyl group at the terminal position of 2-1-(aminomethyl)cyclobutoxyethan-1-ol also plays a crucial role in its chemical reactivity. It can be used to introduce various functional groups through nucleophilic substitution or oxidation reactions, enabling further derivatization. This flexibility makes it an attractive candidate for library synthesis efforts aimed at identifying novel bioactive compounds.
In the context of drug development, 2-1-(aminomethyl)cyclobutoxyethan-1-ol has been incorporated into several lead optimization campaigns. Its structural motif has been found to improve solubility and metabolic stability when incorporated into drug-like molecules. Furthermore, computational studies have suggested that derivatives of this compound may exhibit favorable pharmacokinetic profiles due to their balanced lipophilicity and polarity.
The synthesis of 2-1-(aminomethyl)cyclobutoxyethan-1-ol itself presents an interesting challenge from a synthetic chemistry perspective. While no detailed synthetic routes have been widely published for this specific compound, strategies commonly employed for constructing cyclobutane derivatives could be adapted for its preparation. For example, ring-closing metathesis or cycloaddition reactions could be utilized to form the cyclobutyl core, followed by sequential functionalization to introduce the hydroxyl and amine groups.
The growing interest in bioconjugation chemistry has also spurred research into utilizing compounds like 2-1-(aminomethyl)cyclobutoxyethan-1-ol as linkers or spacers in biomolecule-drug conjugates (ADCs). The presence of both an amine and a hydroxyl group provides multiple attachment points for coupling antibodies or other biomolecules, allowing for precise control over molecular weight and pharmacokinetic properties.
From a material science perspective, derivatives of this compound may find applications beyond pharmaceuticals. For instance, polymers containing cyclobutyl units could exhibit enhanced thermal stability or mechanical strength due to the rigidity imparted by the cyclic structure. Similarly, functionalized versions of this molecule could serve as monomers in controlled polymerization reactions aimed at creating novel materials with tailored properties.
The future prospects for 2-1-(aminomethyl)cyclobutoxyethan-1-ol are promising given its structural versatility and potential applications across multiple domains. As synthetic methodologies continue to advance, access to increasingly complex derivatives will become more feasible, opening new avenues for exploration in drug discovery and material science.
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